molecular formula C23H21ClN4O2 B2647105 4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021025-17-1

4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2647105
CAS No.: 1021025-17-1
M. Wt: 420.9
InChI Key: RVJAQYCPZVSIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Evolution of Pyrazolo[3,4-b]pyridines

The synthesis of heterocyclic compounds has garnered significant attention from medicinal chemists due to their structural diversity and biological activities. Pyrazolo[3,4-b]pyridine derivatives have been found to possess diverse biological properties, such as antimicrobial, antiviral, anti-inflammatory, and antitumor activities. In one study, a magnetic metal–organic framework was used in the synthesis of pyrazolo[3,4-b]pyridine derivatives with both indole and pyrazole tags.

Structural Significance in Heterocyclic Chemistry

The pyrazole nucleus serves as a core structure in many drug substances. Researchers synthesized novel pyrazolo[3,4-b]pyridine derivatives and evaluated their activities to inhibit tropomyosin receptor kinases. Thirty-eight pyrazolo[3,4-b]pyridine derivatives were synthesized using scaffold hopping and computer-aided drug design.

Tautomeric Behavior of Pyrazolo[3,4-b]pyridines

While the provided documents do not specifically address the tautomeric behavior of pyrazolo[3,4-b]pyridines, knowledge regarding this behavior may be found through computational analysis, which can predict the most stable tautomeric forms under various conditions.

Properties

IUPAC Name

4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-14-7-9-17(10-8-14)28-22-20(15(2)27-28)21(24)19(13-25-22)23(29)26-12-16-5-4-6-18(11-16)30-3/h4-11,13H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJAQYCPZVSIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the chloro, methoxyphenyl, and methylphenyl groups. These reactions often require the use of reagents such as halogenating agents, Grignard reagents, and organolithium compounds.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as

Biological Activity

The compound 4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H19ClN2O2\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_2

Anticancer Properties

Recent studies have shown that pyrazole derivatives exhibit significant anticancer activity. The specific compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of 0.46 µM, indicating potent antiproliferative effects.
  • HCT116 (colon cancer) : Showed an IC50 value of 0.39 µM, demonstrating strong growth inhibition.
  • A549 (lung cancer) : The compound was also tested against A549 cells with promising results.

The mechanism of action appears to involve the inhibition of specific kinases associated with cancer cell proliferation and survival. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 of 0.16 µM, which is crucial for cell cycle regulation.

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory activities. The compound has been assessed for its ability to reduce inflammatory markers in vitro:

  • Cytokine Inhibition : It effectively reduced the levels of TNF-alpha and IL-6 in activated macrophages.
  • NF-kB Pathway : The compound inhibited the NF-kB signaling pathway, which plays a pivotal role in inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : As mentioned earlier, the inhibition of Aurora-A kinase and potentially other kinases involved in cell cycle progression.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against tumor cells.
  • Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells through caspase activation.

Data Summary

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.46Aurora-A kinase inhibition
HCT1160.39Apoptosis induction
A54926ROS modulation

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives similar to our compound:

  • Study by Li et al. : Found that derivatives with similar structures showed significant cytotoxicity across multiple cancer cell lines.
  • Research by Kumar et al. : Demonstrated that modifications in the pyrazole structure can enhance anticancer activity and selectivity towards cancer cells over normal cells.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Pyrazolo[3,4-b]pyridines have been studied for their potential as anticancer agents. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, studies have shown that similar compounds can act on specific kinases implicated in tumorigenesis.
  • Anti-inflammatory Properties
    • Compounds within this class have demonstrated anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may lead to reduced production of pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Activity
    • The structural characteristics of pyrazolo[3,4-b]pyridines contribute to their antimicrobial properties. Research has indicated that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi, suggesting their utility in developing new antimicrobial agents.

Pharmacological Insights

  • Mechanism of Action
    • The mechanism by which 4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exerts its effects often involves interaction with specific receptors or enzymes. For example, it may act as an inhibitor of certain protein kinases or as an agonist/antagonist at various receptor sites.
  • Synergistic Effects
    • Studies have explored the synergistic effects of this compound when used in combination with other therapeutic agents. Such combinations can enhance efficacy while potentially reducing side effects associated with higher doses of individual drugs.

Data Tables

Application Mechanism References
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryInhibition of COX and LOX
AntimicrobialActivity against bacteria and fungi

Case Studies

  • Case Study on Anticancer Activity
    • A study published in Molecules evaluated the anticancer effects of pyrazolo[3,4-b]pyridine derivatives, including the compound . The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a therapeutic agent against various cancers.
  • Case Study on Anti-inflammatory Effects
    • Research conducted on the anti-inflammatory properties showed that treatment with this compound resulted in decreased levels of inflammatory cytokines in animal models of arthritis. This suggests a promising application for chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole and pyrazolo[3,4-b]pyridine derivatives.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
4-Chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (Target) Pyrazolo[3,4-b]pyridine 4-Cl, 3-Me, 1-(4-MePh), 5-(3-MeOPhCH₂CONH) ~450.9* N/A (structural focus)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole 5-Cl, 3-Me, 1-Ph, 4-CONH(4-cyano-1-Ph-pyrazol-5-yl) 403.1 Synthesized via EDCI/HOBt coupling
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 3-CONH(3-pyridylmethyl), 5-(4-ClPh), 1-(2,4-diClPh), 4-Me 471.76 CB1 antagonist (IC50 = 0.139 nM)
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 5-Cl, 6-cyclopropyl, 3-Me, 1-(4-MeBz), 4-COOH 363.8 Carboxylic acid derivative
N-(5-Chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 6-cyclopropyl, 3-Me, 1-Ph, 4-CONH(5-Cl-2-MePh) 416.9 Structural analog with aryl variation

*Calculated from molecular formula (C₃₀H₂₇ClN₄O₂).

Key Comparisons

Core Structure: The target compound’s pyrazolo[3,4-b]pyridine core (fused bicyclic system) distinguishes it from simpler pyrazole derivatives (e.g., 3a in ), which lack the fused pyridine ring. This fusion may enhance rigidity and binding selectivity compared to monocyclic analogs .

Substituent Effects: Chlorine Position: Chlorine at position 4 (target) vs. position 5 (3a) alters electronic distribution and steric interactions. Aryl Groups: The 4-methylphenyl group at position 1 (target) vs. phenyl (3a) or dichlorophenyl () substituents modulates hydrophobicity and π-π stacking .

Biological Activity :

  • While the target’s activity is unspecified, structural analogs like the CB1 antagonist (IC50 = 0.139 nM) in suggest that pyrazole carboxamides with halogenated aryl groups exhibit potent receptor interactions. The target’s methoxy group may enhance metabolic stability compared to halogenated derivatives .

Synthesis :

  • The target likely shares synthetic routes with ’s compounds, which use EDCI/HOBt-mediated amide coupling. Yields for similar compounds range from 62–71%, with purification via recrystallization or preparative TLC .

Table 2: Substituent Impact on Properties

Position Target Compound Analog () Functional Difference
1 4-Methylphenyl Phenyl Increased hydrophobicity
4 Chlorine Carboxamide (N-linked to 5-Cl-2-MePh) Altered electronic profile
5 3-Methoxyphenylmethyl carboxamide 6-Cyclopropyl Enhanced solubility (methoxy vs. cyclopropyl)

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including cyclization, coupling, and functional group modifications. For example:

  • Step 1 : Condensation of substituted pyridine derivatives with hydrazine analogs under reflux (e.g., 110°C for 16 hours) to form pyrazolo[3,4-b]pyridine cores .
  • Step 2 : Boc protection of intermediates using Boc₂O in DMF with Et₃N as a base, achieving high yields (~88%) after purification .
  • Step 3 : Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups .
    Intermediates are characterized via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic P21/c space group, β = 92.003°) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₇Cl₃N₄O, observed m/z 471.76) .

Advanced Research Questions

Q. How can researchers optimize yields in multi-step syntheses involving pyrazolo[3,4-b]pyridine cores?

  • Catalyst screening : Use Pd₂(dba)₃/XPhos for coupling reactions to reduce side products (e.g., 70% yield in aryl amination) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOAc/water biphasic systems aid in purification .
  • Temperature control : Maintain 100°C for cross-coupling to balance reaction rate and decomposition .
  • Statistical modeling : Apply Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, reaction time) .

Q. What strategies resolve discrepancies between computational and experimental spectral data?

  • Conformational analysis : Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian 09) with experimental data to identify dominant conformers .
  • Tautomer verification : Use 2D NMR (HSQC, HMBC) to distinguish between pyrazole and pyridine tautomers .
  • Crystallographic validation : Overlay X-ray structures with computational models (e.g., Mercury software) to resolve bond-length mismatches .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Introduce substituents at positions 1, 3, and 5 of the pyrazolo[3,4-b]pyridine scaffold to assess steric/electronic effects .
  • Biological assays : Test in vitro kinase inhibition (e.g., IC₅₀ values) and correlate with logP/clogP values to establish hydrophobicity-activity trends .
  • In vivo efficacy : Use rodent models to evaluate pharmacokinetics (e.g., oral bioavailability, half-life) of lead compounds .

Data Contradiction Analysis

Q. How to address low yields in Boc protection or deprotection steps?

  • Side reaction mitigation : Add DMAP (4-dimethylaminopyridine) to accelerate Boc activation and reduce competing hydrolysis .
  • Acid selection : Use TFA for Boc deprotection instead of HCl to minimize byproduct formation .

Q. Why might X-ray data conflict with computational bond angles?

  • Crystal packing effects : Intermolecular forces (e.g., hydrogen bonds, π-π stacking) distort bond angles vs. gas-phase calculations .
  • Thermal motion : High displacement parameters (Ueq) in crystal structures indicate dynamic disorder, requiring refinement with anisotropic models .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis

StepReagents/ConditionsYieldReference
CyclizationHydrazine, 110°C, 16 hr29%
Boc ProtectionBoc₂O, DMF, Et₃N, RT88%
Cross-CouplingPd₂(dba)₃, XPhos, 100°C70%

Q. Table 2: Spectral Data Comparison

TechniqueKey Peaks/ParametersReference
¹H NMRδ 8.1 (pyridine-H), δ 3.9 (OCH₃)
X-raya = 9.0032 Å, Z = 4
HRMSm/z 471.76 ([M+H]⁺)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.